molecular formula C19H13FO3 B12380101 Tubulin/PARP-IN-1

Tubulin/PARP-IN-1

Cat. No.: B12380101
M. Wt: 308.3 g/mol
InChI Key: YZDVBXXFMVGPQF-UHFFFAOYSA-N
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Description

Tubulin/PARP-IN-1 is a dual inhibitor targeting both tubulin and poly (ADP-ribose) polymerase-1 (PARP-1). This compound has garnered significant attention due to its potential applications in cancer therapy. Tubulin is a protein that is essential for cell division, while PARP-1 is involved in DNA repair. By inhibiting both targets, this compound can disrupt cancer cell proliferation and enhance the efficacy of DNA-damaging agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin/PARP-IN-1 typically involves structure-based virtual screening followed by chemical synthesis. One of the synthetic routes includes the use of organopalladium-catalyzed C–C bond formation to tailor the flavone framework . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

Industrial production methods for this compound are still under development, given its relatively recent discovery. the process generally involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tubulin/PARP-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tubulin/PARP-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Tubulin/PARP-IN-1 exerts its effects by dual inhibition of tubulin and PARP-1. Tubulin inhibition disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase. PARP-1 inhibition prevents DNA repair, leading to the accumulation of DNA double-strand breaks. This dual action results in enhanced apoptosis and reduced cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Tubulin/PARP-IN-1 apart from these compounds is its dual inhibitory action on both tubulin and PARP-1. This unique mechanism allows for a more comprehensive approach to disrupting cancer cell proliferation and enhancing the efficacy of DNA-damaging agents .

Properties

Molecular Formula

C19H13FO3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(4-fluorocyclohexa-2,4-dien-1-yl)-7-(furan-3-yl)chromen-4-one

InChI

InChI=1S/C19H13FO3/c20-15-4-1-12(2-5-15)18-10-17(21)16-6-3-13(9-19(16)23-18)14-7-8-22-11-14/h1,3-12H,2H2

InChI Key

YZDVBXXFMVGPQF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1C2=CC(=O)C3=C(O2)C=C(C=C3)C4=COC=C4)F

Origin of Product

United States

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